

4-(4-Chlorophenyl)-3-methoxybenzoic acid chemical properties

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-3-methoxybenzoic acid

CAS No.: 1261906-03-9

Cat. No.: B6399675

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Technical Profile: 4-(4-Chlorophenyl)-3-methoxybenzoic Acid

Role: Key Intermediate for USP30 Inhibitors & Biphenyl Scaffolds IUPAC Name: 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid

Executive Summary

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a functionalized biphenyl carboxylic acid serving as a high-value building block in drug discovery. Its structural core—a biphenyl system decorated with a polar carboxyl head, a lipophilic chlorine tail, and a sterically significant methoxy group—makes it an ideal scaffold for protein-protein interaction inhibitors.

Most notably, this compound has emerged as a validated intermediate in the synthesis of Ubiquitin Specific Peptidase 30 (USP30) inhibitors, which are currently under investigation for treating neurodegenerative diseases (e.g., Parkinson's) and regulating mitophagy (mitochondrial quality control).

Chemical Identity & Structural Analysis

The compound is defined by its biphenyl core, which provides a rigid linker system often used to span hydrophobic pockets in enzyme active sites.

Physicochemical Data Table

Property	Value / Description
Common Name	4-(4-Chlorophenyl)-3-methoxybenzoic acid
IUPAC Name	4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Molecular Formula	C ₁₄ H ₁₁ ClO ₃
Molecular Weight	262.69 g/mol
CAS Number	Not widely listed in public catalogs; often referenced by internal codes or as "Intermediate 1" in patents (e.g., WO2016156816).
Predicted LogP	3.8 ± 0.4 (Lipophilic)
Predicted pKa	4.1 ± 0.2 (Carboxylic acid)
H-Bond Donors/Acceptors	1 Donor / 3 Acceptors
Rotatable Bonds	2 (Biphenyl bond, Methoxy bond)

Structural Logic

- 4-Chlorophenyl Group (Tail):** The chlorine atom at the para position blocks metabolic oxidation (CYP450 attack) and increases lipophilicity, enhancing membrane permeability.
- 3-Methoxy Group (Core):** This substituent introduces a steric clash with the adjacent phenyl ring, forcing the biphenyl system into a twisted, non-planar conformation (dihedral angle ~35-50°). This "twist" is often critical for selectivity in enzyme binding pockets.
- Carboxylic Acid (Head):** Serves as the primary handle for further functionalization (amide coupling) or as a polar anchor interacting with arginine/lysine residues in target proteins.

Synthetic Methodology

The synthesis of **4-(4-Chlorophenyl)-3-methoxybenzoic acid** relies on the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its high tolerance of functional groups and scalability.

Validated Synthetic Protocol

Objective: Synthesis of **4-(4-Chlorophenyl)-3-methoxybenzoic acid** from Methyl 4-bromo-3-methoxybenzoate.

Phase A: Cross-Coupling

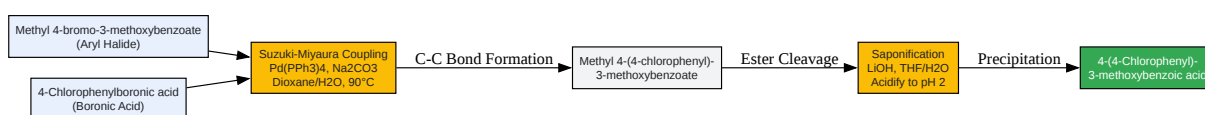
- Reagents:
 - Substrate: Methyl 4-bromo-3-methoxybenzoate (1.0 eq)[1]
 - Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq)
 - Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ for tougher substrates.
 - Base: Na₂CO₃ or K₂CO₃ (3.0 eq).
 - Solvent: 1,4-Dioxane : Water (2:1 ratio).[2]
- Procedure:
 - Degas the solvent mixture with N₂ for 15 minutes (Critical for Pd(0) stability).
 - Add substrate, boronic acid, and base.[1][2]
 - Add catalyst under inert atmosphere.[2]
 - Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS.
 - Checkpoint: The reaction is complete when the aryl bromide is consumed.

Phase B: Saponification (Hydrolysis)

- Reagents: LiOH or NaOH (3.0 eq), THF/Water or MeOH/Water.

- Procedure:
 - Treat the crude ester from Phase A directly with LiOH solution at room temperature.
 - Stir for 2–4 hours.
 - Workup: Acidify with 1M HCl to pH ~2. The free acid will precipitate.
 - Purification: Recrystallization from Ethanol/Water or column chromatography (if necessary).

Synthesis Workflow Diagram



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Caption: Step-wise synthetic pathway utilizing palladium-catalyzed cross-coupling followed by ester hydrolysis.[2]

Biological Applications & Mechanism

The primary utility of this scaffold lies in the development of inhibitors for Deubiquitinating Enzymes (DUBs), specifically USP30.[1]

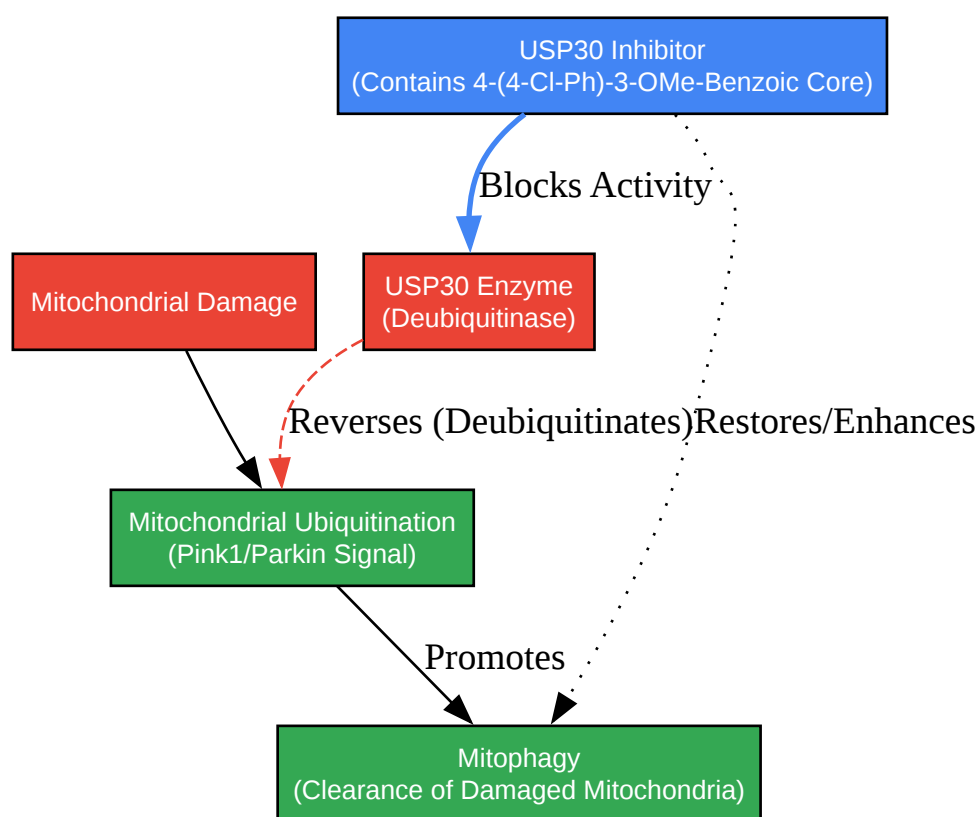
USP30 Inhibition & Mitophagy

USP30 is a mitochondrial outer membrane protein that opposes mitophagy (the clearance of damaged mitochondria) by removing ubiquitin chains from mitochondrial proteins (e.g., TOM20, MIRO).

- Mechanism: Inhibiting USP30 enhances the ubiquitination of damaged mitochondria, promoting their degradation by the autophagosome.

- **Relevance:** This is a therapeutic strategy for Parkinson's Disease, where mitochondrial quality control is impaired (often linked to Pink1/Parkin mutations).
- **Scaffold Role:** The **4-(4-chlorophenyl)-3-methoxybenzoic acid** moiety acts as a lipophilic anchor that fits into the hydrophobic channel of the USP30 ubiquitin-binding pocket, while the carboxylic acid is often converted to a cyanopyrrolidine warhead to covalently modify the catalytic cysteine of the enzyme.

Biological Context Diagram



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Caption: The therapeutic logic of USP30 inhibition, showing how the inhibitor prevents deubiquitination to restore mitophagy.[1]

Safety & Handling

While specific MSDS data for this exact intermediate may be sparse, it should be handled according to protocols for halogenated benzoic acids.

- Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Store in a cool, dry place. The biphenyl core is stable, but the carboxylic acid can form salts with moisture/bases.
- Disposal: Halogenated organic waste. Do not release into drains due to the environmental persistence of chlorophenyl groups.

References

- Mission Therapeutics Ltd. (2016). 1-Cyano-pyrrolidine compounds as USP30 inhibitors.[2] WO2016156816A1.
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.
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- Nakamura, N., & Hirose, S. (2008). Regulation of mitochondrial morphology by USP30, a deubiquitinating enzyme present in the mitochondrial outer membrane. *Molecular Biology of the Cell*, 19(5), 1903-1911.[2]
 - Foundational paper establishing USP30 as a target for mitochondrial dynamics.

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Sources

- [1. CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors - Google Patents \[patents.google.com\]](#)

- [2. WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors - Google Patents \[patents.google.com\]](#)
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